
Fmoc-D-Alg(Me,Pbf)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Alg(Me,Pbf)-OH: is a synthetic compound used in peptide synthesis. It is a derivative of D-alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group, and a pentamethylbenzyl (Pbf) protecting group. These modifications make it useful in solid-phase peptide synthesis (SPPS) for the creation of complex peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Alg(Me,Pbf)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is usually done by reacting D-alanine with Fmoc-chloride in the presence of a base like sodium carbonate.
Methylation: The carboxyl group of the protected D-alanine is methylated using a methylating agent such as diazomethane.
Protection of the Carboxyl Group: The carboxyl group is then protected with the Pbf group, typically using Pbf-chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, often using automated synthesizers and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Fmoc and Pbf groups can be removed under specific conditions to reveal the free amino and carboxyl groups, respectively. Fmoc is typically removed using a base like piperidine, while Pbf is removed using strong acids like trifluoroacetic acid.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is usually done using coupling reagents like HBTU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Pbf removal.
Coupling: HBTU, DIC, or similar coupling reagents in the presence of a base like DIPEA.
Major Products:
Deprotected Amino Acid: Removal of protecting groups yields D-alanine with a free amino and carboxyl group.
Peptide Chains: Coupling reactions yield longer peptide chains, which can be further modified or used in various applications.
科学研究应用
Chemistry:
Peptide Synthesis: Used in the synthesis of complex peptides and proteins for research and therapeutic purposes.
Solid-Phase Peptide Synthesis (SPPS): Essential in SPPS for creating peptides with high precision and purity.
Biology:
Protein Engineering: Used to create modified proteins for studying structure-function relationships.
Enzyme Inhibition Studies: Modified peptides can be used to study enzyme inhibition and interaction.
Medicine:
Drug Development: Peptides synthesized using Fmoc-D-Alg(Me,Pbf)-OH can be used in the development of peptide-based drugs.
Diagnostic Tools: Modified peptides can be used in diagnostic assays and imaging.
Industry:
Biotechnology: Used in the production of therapeutic proteins and peptides.
Pharmaceuticals: Essential in the synthesis of peptide-based pharmaceuticals.
作用机制
Mechanism: The compound itself does not have a specific mechanism of action but serves as a building block in peptide synthesis. The peptides synthesized using Fmoc-D-Alg(Me,Pbf)-OH can have various mechanisms of action depending on their sequence and structure.
Molecular Targets and Pathways:
Enzymes: Peptides can target specific enzymes, inhibiting or modulating their activity.
Receptors: Peptides can bind to receptors on cell surfaces, triggering specific cellular responses.
Signaling Pathways: Peptides can modulate signaling pathways, affecting cellular processes like growth, differentiation, and apoptosis.
相似化合物的比较
Fmoc-D-Ala-OH: A simpler derivative of D-alanine with only the Fmoc protecting group.
Fmoc-D-Alg(Me)-OH: Similar but lacks the Pbf protecting group.
Fmoc-D-Alg(Pbf)-OH: Similar but lacks the methyl group.
Uniqueness:
Multiple Protecting Groups: The presence of both Fmoc and Pbf protecting groups allows for selective deprotection and modification.
Methyl Group: The methyl group can influence the compound’s reactivity and the properties of the resulting peptides.
This structure should provide a comprehensive overview of Fmoc-D-Alg(Me,Pbf)-OH. For specific details, consulting scientific literature and research articles would be beneficial.
属性
分子式 |
C33H38N4O7S |
|---|---|
分子量 |
634.7 g/mol |
IUPAC 名称 |
(2R)-3-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C33H38N4O7S/c1-18-19(2)29(20(3)25-15-33(4,5)44-28(18)25)45(41,42)37(6)31(34)35-16-27(30(38)39)36-32(40)43-17-26-23-13-9-7-11-21(23)22-12-8-10-14-24(22)26/h7-14,26-27H,15-17H2,1-6H3,(H2,34,35)(H,36,40)(H,38,39)/t27-/m1/s1 |
InChI 键 |
ZDTFXRWVNQSZQP-HHHXNRCGSA-N |
手性 SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
规范 SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



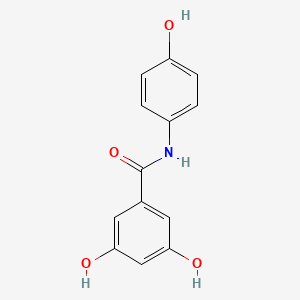
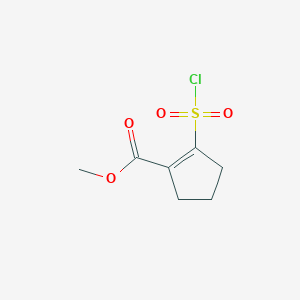

![methyl (2S)-2-[[2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13146966.png)
![[1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)
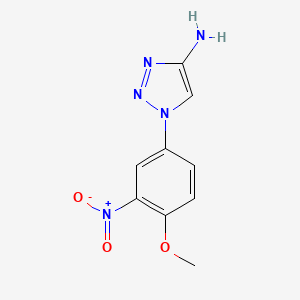
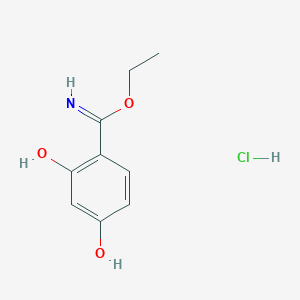
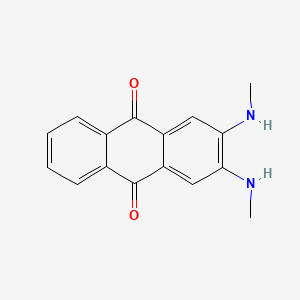
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)

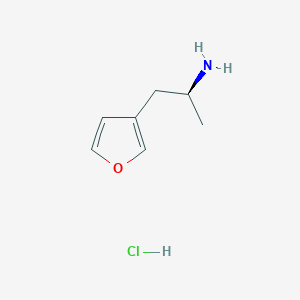

![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)
